Welcome to the BenchChem Online Store!
molecular formula C12H13FO2 B8754880 4-(p-Fluorophenyl)-4-hydroxycyclohexanone

4-(p-Fluorophenyl)-4-hydroxycyclohexanone

Cat. No. B8754880
M. Wt: 208.23 g/mol
InChI Key: JFJXHTCDSDMHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03960961

Procedure details

To 17 ml. of well stirred trifluoroacetic acid, 0.16 g. of 4-(p-fluorophenyl)-4-hydroxycyclohexanone (obtained as in Example 3) is added. At the end of about 5 minutes the mixture is poured into an excess of aqueous sodium bicarbonate solution. The solid material is collected on a filter and recrystallized from petroleum ether to give a 96% yield of 4-(p-fluorophenyl)-3-cyclohexen-1-one melting at 44.5° to 46.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2(O)[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]2)=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>>[F:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH:16]=2)=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CCC(CC1)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid material is collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CCC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.